molecular formula C20H24FN3O B248252 3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)propanamide

3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)propanamide

Cat. No.: B248252
M. Wt: 341.4 g/mol
InChI Key: ZIMKIUFNXQNOLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)propanamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)propanamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)propanamide undergoes various types of chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels or inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H24FN3O

Molecular Weight

341.4 g/mol

IUPAC Name

3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)propanamide

InChI

InChI=1S/C20H24FN3O/c1-16-5-4-6-17(15-16)22-20(25)9-10-23-11-13-24(14-12-23)19-8-3-2-7-18(19)21/h2-8,15H,9-14H2,1H3,(H,22,25)

InChI Key

ZIMKIUFNXQNOLA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.